molecular formula C15H14N2O B1670901 Doxenitoin CAS No. 3254-93-1

Doxenitoin

Cat. No. B1670901
CAS RN: 3254-93-1
M. Wt: 238.28 g/mol
InChI Key: FEJIIZAOQRTGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxenitoin is a phenytoin-like structure, the only difference being the reduction of the carbonyl at the 2-position to a methylene group . This drug has significant anticonvulsant potency . It is also known by its chemical name: 5,5-Diphenyl-4-imidazolidinone .


Molecular Structure Analysis

Doxenitoin has a molecular formula of C15H14N2O . Its average mass is 238.285 Da and its monoisotopic mass is 238.110611 Da . The molecule contains a total of 34 bonds; 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

Doxenitoin is moderately soluble in glacial acetic acid and less soluble in alcohol, ethyl acetate, benzene, chloroform. It is practically insoluble in water and ligroin .

Scientific Research Applications

Oxidative Stress and Inflammation in Liver Dysfunction

  • Study 1: Research by Wali et al. (2020) investigated the impact of Doxorubicin (Dox) on liver dysfunction, highlighting oxidative stress and inflammation as critical factors. The study observed how antioxidants like naringenin could mitigate Dox-induced liver injury.

Doxorubicin-Induced Toxicity and Hypoxic Condition

  • Study 2: Kathiresan et al. (2016) focused on the antioxidant potential of naringenin against Doxorubicin-induced toxicities. Their findings highlighted the reduction in toxicity and modification of hypoxic conditions within a tumor microenvironment.

Enhancement of Doxorubicin-Treated Mice Survival

  • Study 3: A study by Alhowail (2020) explored how varenicline, a partial agonist of nicotinic acetylcholine receptors, could improve the survival rate of Dox-treated mice.

Doxorubicin-Induced Cardiotoxicity

  • Study 4: Research by Subburaman et al. (2014) assessed the protective role of naringenin against Doxorubicin-induced cardiotoxicity in rats, revealing potential benefits in reducing DOX toxicity.

Natural Products in Reducing Doxorubicin Cardiotoxicity

  • Study 5: Yu et al. (2018) reviewed the protective potential of various natural products and herb extracts against Doxorubicin-induced cardiotoxicity, suggesting therapeutic potentials that need further exploration.

properties

IUPAC Name

5,5-diphenylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-14-15(17-11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,17H,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIIZAOQRTGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186249
Record name Doxenitoin [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxenitoin

CAS RN

3254-93-1
Record name 5,5-Diphenyl-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3254-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxenitoin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxenitoin [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxenitoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXENITOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2ALD8B7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxenitoin
Reactant of Route 2
Doxenitoin
Reactant of Route 3
Doxenitoin
Reactant of Route 4
Doxenitoin
Reactant of Route 5
Doxenitoin
Reactant of Route 6
Doxenitoin

Citations

For This Compound
18
Citations
JH Poupaert, D Vandervorst, P Guiot… - Journal of medicinal …, 1984 - ACS Publications
… However, the simple fact that doxenitoin (2) is a potent antielectroshock drug17 (and is not metabolized to phenytoin18) suggests that other modes of hydrogen bond formation may also …
Number of citations: 66 pubs.acs.org
HT Hue, HT Tinh, N Van Bao, PTA Dao - SN Applied Sciences, 2020 - Springer
In this study, we collected and prepared ethanol extracts from 30 vegetable and fruit by-products and screened for antioxidant activities using three methods, including determination of …
Number of citations: 6 link.springer.com
L Bruno-Blanch, J Galvez… - Bioorganic & medicinal …, 2003 - Elsevier
A topological virtual screening (tvs) test is presented, which is capable of identifying new drug leaders with anticonvulsant activity. Molecular structures of both anticonvulsant-active and …
Number of citations: 110 www.sciencedirect.com
VIP VI - Handbook of Experimental Pharmacology, 1985 - ndl.ethernet.edu.et
… The distance between the N3 nitrogen and the single oxygen in doxenitoin (approximately 2.3 A, estimated) would not satisfy the critical distance defined in the above formulation. …
Number of citations: 0 ndl.ethernet.edu.et
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
GL Jones, GH Wimbish… - Medicinal Research …, 1983 - Wiley Online Library
… The distance between the N-3 nitrogen and the single oxygen in doxenitoin (approximately 2.3 A estimated) would not satisfy the critical distance defined in the above formulation. …
Number of citations: 52 onlinelibrary.wiley.com
MS Choi, BK Choi, KW Han, KS Kim… - Journal of …, 2002 - koreascience.kr
Nonproprietary name may be used without restriction by the public at large and can be called common name, generic name. Nomenclature agencies exist in US, Great Britain, Japan …
Number of citations: 0 koreascience.kr
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
AA Agll, AA Galy, AA Eswiasi… - 2023 IEEE 3rd …, 2023 - ieeexplore.ieee.org
… between (800–1100) oC and retain avoid establishment doxenitoin at bottom where increase more than the peak will cause residue melding dilapidation of the fractur substantial …
Number of citations: 1 ieeexplore.ieee.org
JWA Meijer, H Meinardi, CD Binnie - … in Pharmacology-Volume 1 …, 2022 - books.google.com
The term epilepsy, which has been in use since the fifth century BC, is from the Greek epilambanein, which means ‘to seize’or ‘to attack’. Epilepsy is a chronic cerebral abnormality, …
Number of citations: 6 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.